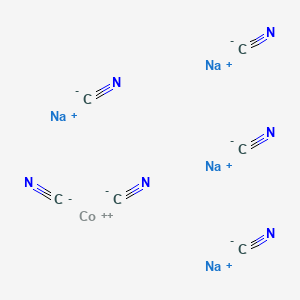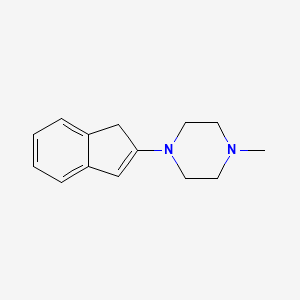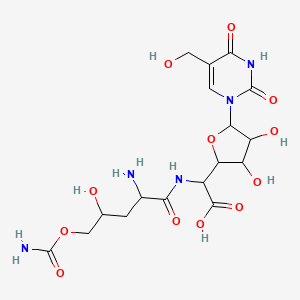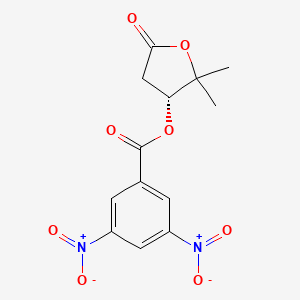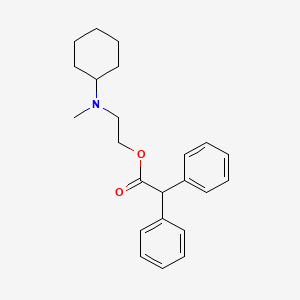
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of acetic acid, where the hydrogen atom in the carboxyl group is replaced by a diphenyl group, and the hydroxyl group is replaced by a 2-(cyclohexylmethylamino)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester typically involves esterification reactions. One common method is the reaction of diphenylacetic acid with 2-(cyclohexylmethylamino)ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can enhance the reaction rate and selectivity. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield diphenylacetic acid and 2-(cyclohexylmethylamino)ethanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Diphenylacetic acid and 2-(cyclohexylmethylamino)ethanol.
Reduction: Diphenylmethanol and 2-(cyclohexylmethylamino)ethanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The diphenyl and cyclohexylmethylamino groups may contribute to the compound’s binding affinity and specificity for certain targets, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylacetic acid esters: Compounds with similar ester structures but different substituents.
Cyclohexylmethylamino derivatives: Compounds with the cyclohexylmethylamino group attached to different functional groups.
Uniqueness
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester is unique due to the combination of its diphenyl and cyclohexylmethylamino groups, which confer distinct chemical and biological properties. This combination is not commonly found in other esters, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21461-63-2 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[cyclohexyl(methyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO2/c1-24(21-15-9-4-10-16-21)17-18-26-23(25)22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14,21-22H,4,9-10,15-18H2,1H3 |
InChI Key |
MAQJVEYKBVRPRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



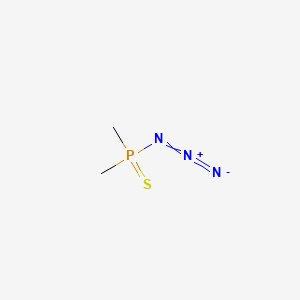
![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)

![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)
